2-(3,3-difluorocyclobutyl)but-3-yn-2-amine hydrochloride
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Overview
Description
2-(3,3-difluorocyclobutyl)but-3-yn-2-amine hydrochloride is an organic compound with the molecular formula C8H12ClF2N. This compound is characterized by the presence of a difluorocyclobutyl group attached to a but-3-yn-2-amine moiety, forming a hydrochloride salt. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-difluorocyclobutyl)but-3-yn-2-amine hydrochloride typically involves the reaction of 3,3-difluorocyclobutanamine with but-3-yn-2-amine under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The process may involve multiple steps, including the protection and deprotection of functional groups, to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and minimize impurities, ensuring the compound meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(3,3-difluorocyclobutyl)but-3-yn-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
2-(3,3-difluorocyclobutyl)but-3-yn-2-amine hydrochloride is utilized in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,3-difluorocyclobutyl)but-3-yn-2-amine hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 1-(3,3-difluorocyclobutyl)prop-2-yn-1-amine hydrochloride
- But-3-yn-2-amine hydrochloride
Uniqueness
2-(3,3-difluorocyclobutyl)but-3-yn-2-amine hydrochloride is unique due to the presence of the difluorocyclobutyl group, which imparts distinct chemical properties compared to similar compounds. This structural feature may influence its reactivity, stability, and interactions with other molecules, making it valuable for specific research applications.
Properties
IUPAC Name |
2-(3,3-difluorocyclobutyl)but-3-yn-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F2N.ClH/c1-3-7(2,11)6-4-8(9,10)5-6;/h1,6H,4-5,11H2,2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWISACAKHOQIHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)(C1CC(C1)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClF2N |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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